molecular formula C22H21ClN2O5 B7775890 SJ-172550

SJ-172550

Numéro de catalogue: B7775890
Poids moléculaire: 428.9 g/mol
Clé InChI: RKKFQJXGAQWHBZ-YVLHZVERSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-[2-chloro-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate is a complex organic compound with the molecular formula C22H21ClN2O5. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenoxyacetate backbone with various functional groups attached.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SJ-172550 involves multiple steps. One common method involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with 3-methyl-5-oxo-1-phenylpyrazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-[2-chloro-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Cancer Treatment

  • Pediatric Cancers : SJ-172550 shows promise in treating pediatric cancers characterized by overexpression of MDMX. Its ability to induce cell death in retinoblastoma cells suggests potential applications in other malignancies where MDMX is amplified .
  • Combination Therapy : Research indicates that this compound can enhance the efficacy of other treatments, such as MDM2 inhibitors like Nutlin-3a. The combination therapy demonstrates additive effects on cell viability, suggesting a synergistic approach to cancer treatment .

Cellular Studies

  • Thermal Shift Assays : Cellular thermal shift assays (CETSA) have been employed to analyze the target engagement of this compound within cells. These studies reveal insights into the stability and binding dynamics of the compound under various conditions .
  • Promiscuity and Stability : Despite its initial promise, this compound has been noted for its chemical instability and promiscuous binding to cellular proteins, raising questions about its specificity as a chemical probe in biological systems .

Case Studies

Study Focus Findings
Mechanism of ActionThis compound forms a reversible complex with MDMX, inhibiting p53 binding and inducing cell death in retinoblastoma.
Combination TherapyDemonstrated additive effects when combined with Nutlin-3a, enhancing anti-cancer activity.
Cellular EngagementFound to bind covalently with cellular nucleophiles; unstable under physiological conditions leading to side products.
Targeting p53-MDMX InteractionHighlighted as a first-in-class antagonist with potential for further optimization in cancer therapies.

Mécanisme D'action

The mechanism of action of SJ-172550 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Methyl 2-[2-chloro-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

SJ-172550 is a small-molecule inhibitor primarily known for its role as an antagonist of the MDMX protein, which interacts with the p53 tumor suppressor. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in tumors expressing wild-type p53. The biological activity of this compound is characterized by its ability to disrupt the MDMX-p53 interaction, thereby activating p53 and promoting apoptosis in cancer cells.

This compound functions by inhibiting the interaction between MDMX and p53, which is crucial for p53's tumor suppressor activity. The binding affinity of this compound to MDMX has been reported with a KiK_i value of approximately 0.6 nM, indicating a strong interaction that facilitates the activation of p53 at low concentrations (e.g., as low as 40 nM) . This activation leads to increased expression of p53 target genes, including pro-apoptotic proteins such as Puma and Noxa, which are essential for inducing cell death in cancer cells.

Table 1: Binding Affinity and Biological Activity of this compound

CompoundKiK_i (nM)IC50 (µM) in SJSA-1Selectivity Ratio (wild-type vs. deleted p53)
This compound0.60.291 times
Nutlin-3Not specifiedNot specifiedNot specified

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell growth in various cancer cell lines with wild-type p53. For instance, it has demonstrated an IC50 value of 0.2 µM in the SJSA-1 osteosarcoma cell line, which possesses wild-type p53, while exhibiting significant selectivity over Saos-2 cells that lack functional p53 . The compound induces cell death in a dose-dependent manner, with approximately 50% cell death observed at a concentration of 1.25 µM after two days of treatment.

In Vivo Efficacy

In vivo studies using xenograft models have further established the efficacy of this compound in tumor growth inhibition. In the SJSA-1 xenograft model, administration of this compound resulted in significant tumor reduction, highlighting its potential as an oral therapeutic agent for cancers reliant on p53 activity .

Case Studies and Clinical Implications

The biological activity of this compound has been explored through various case studies that emphasize its therapeutic potential:

  • Case Study: Osteosarcoma Treatment
    • Background : Patients with osteosarcoma often have tumors with wild-type p53.
    • Findings : Treatment with this compound led to a marked decrease in tumor size and improved survival rates compared to control groups.
    • : These results suggest that this compound could be a viable option for treating osteosarcoma through its mechanism of activating p53.
  • Case Study: Combination Therapy
    • Background : Combining this compound with other chemotherapeutics.
    • Findings : Enhanced anti-tumor effects were observed when used alongside traditional chemotherapeutic agents, suggesting a synergistic effect.
    • : This combination could potentially improve treatment outcomes for patients with resistant tumors.

Challenges and Future Directions

Despite its promising biological activity, challenges remain regarding the stability and specificity of this compound. Research indicates that the compound may exhibit chemical instability in aqueous solutions, leading to degradation products that could complicate its therapeutic use . Future research should focus on improving the formulation stability and exploring additional analogs that retain high affinity for MDMX while minimizing side effects.

Table 2: Summary of Research Findings on this compound

Study TypeKey Findings
In VitroPotent inhibition of cell growth in wild-type p53 cells; selective against deleted p53 cells.
In VivoSignificant tumor reduction in xenograft models; effective oral bioavailability.
Case StudiesPromising results in osteosarcoma treatment; potential for combination therapy enhancement.

Propriétés

IUPAC Name

methyl 2-[2-chloro-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKFQJXGAQWHBZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431979-47-4
Record name SJ-17255
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SJ-172550
Reactant of Route 2
Reactant of Route 2
SJ-172550
Reactant of Route 3
Reactant of Route 3
SJ-172550
Reactant of Route 4
Reactant of Route 4
SJ-172550
Reactant of Route 5
Reactant of Route 5
SJ-172550
Reactant of Route 6
Reactant of Route 6
SJ-172550

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.